molecular formula C7H5F3N6O2 B2601125 5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 929975-83-7

5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2601125
CAS No.: 929975-83-7
M. Wt: 262.152
InChI Key: PXSFXJSQKPCBBP-UHFFFAOYSA-N
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Description

5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid is a sophisticated bifunctional heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates two 1,2,4-triazole rings, a privileged scaffold in drug discovery known for its versatile biological activities (source) . The presence of a trifluoromethyl group, a common pharmacophore, is known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules (source) . The carboxylic acid moiety provides a handle for further chemical derivatization, enabling the synthesis of amides, esters, and other conjugates for structure-activity relationship (SAR) studies. This compound is primarily valued as a key synthetic intermediate or a potential lead structure for the development of novel enzyme inhibitors, particularly in the exploration of herbicides, fungicides, and pharmaceuticals targeting nucleotide-binding proteins. Researchers utilize this chemical to probe biological pathways and develop new active ingredients with improved efficacy and selectivity.

Properties

IUPAC Name

5-methyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N6O2/c1-2-11-3(4(17)18)15-16(2)6-12-5(13-14-6)7(8,9)10/h1H3,(H,17,18)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSFXJSQKPCBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=NNC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with various electrophiles under lithiation conditions . The reaction conditions often include the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by trapping with electrophiles.

Industrial Production Methods

Industrial production methods for this compound may involve scalable approaches such as flow chemistry. This allows for the continuous production of the compound with high efficiency and yield. The use of catalytic systems and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions often involve low temperatures for lithiation reactions and controlled environments for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including the compound , have been extensively studied for their antibacterial and antifungal properties. Research indicates that 5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid exhibits significant activity against various pathogens:

  • Antibacterial : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For instance, studies have reported that triazole hybrids exhibit minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ciprofloxacin and vancomycin .
  • Antifungal : Its antifungal activity has been documented against several fungi, including Candida species. Compounds with similar structures have been synthesized and tested for enhanced efficacy against resistant strains .

Anticancer Properties

The triazole scaffold is recognized for its potential in cancer therapy. Research has indicated that derivatives of triazoles can inhibit tumor growth and induce apoptosis in cancer cells. The this compound may serve as a lead compound for developing new anticancer agents due to its structural attributes that facilitate interactions with biological targets involved in cancer progression .

Antimalarial Activity

Recent studies have explored the potential of triazole derivatives as antimalarial agents. The compound has been evaluated for its ability to inhibit the Plasmodium falciparum dihydropteroate synthase (DHPS), suggesting a pathway for developing new antimalarial drugs .

Fungicides

The unique structure of this compound makes it a candidate for use as a fungicide in agriculture. Its efficacy against plant pathogens can help protect crops from fungal infections while promoting healthier yields .

Herbicides

Triazole compounds have also been investigated for their herbicidal properties. The ability to inhibit specific enzymes in plants can lead to selective weed control without affecting crop growth .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized to enhance its biological activity. Structure–activity relationship studies indicate that modifications to the trifluoromethyl group and the carboxylic acid functionality can significantly influence the compound's potency against different biological targets .

Case Studies

Study ReferenceApplication AreaKey Findings
AntimicrobialDemonstrated significant antibacterial activity against MRSA with MIC values lower than standard treatments.
AnticancerShowed potential in inhibiting tumor cell proliferation through apoptosis induction mechanisms.
AntimalarialIdentified as a promising lead compound against Plasmodium falciparum with effective inhibition of DHPS enzyme activity.
AgrochemicalsSuggested use as a fungicide with effective control over various plant pathogens in agricultural settings.

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,2,4-triazole derivatives, emphasizing substituent effects, biological activities, and physicochemical properties.

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Properties Key References
5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid Trifluoromethyl (triazole-1), methyl (triazole-2), carboxylic acid (triazole-2) ~316.2 (estimated) Potential antinociceptive, anticancer, or plant growth regulatory activity (inferred)
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide Carboxamide (triazole-3), fluorophenyl (triazole-1) 379.3 (CAS: 321431-44-1) Improved metabolic stability due to carboxamide; potential kinase inhibition
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-triazole core, carboxylic acid (position 4) 271.19 Lower thermal stability (mp 155–156°C); possible reduced bioactivity vs. 1,2,4-triazole
3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid Ethyl, isopropylphenyl, propanoic acid 287.36 Enhanced solubility due to propanoic acid chain; irritant (hazard class)
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid Cyclobutyl, methoxyphenyl 287.3 (CAS: 1707563-18-5) Electron-donating methoxy group may alter target binding; agrochemical applications

Structural and Functional Analysis

Core Heterocycle Variations :

  • The target compound’s 1,2,4-triazole scaffold is distinct from 1,2,3-triazole derivatives (e.g., ), which exhibit reduced thermal stability and differing electronic properties .
  • Bifunctional triazole systems (e.g., the target compound) are less common but offer synergistic interactions in biological systems, such as dual hydrogen bonding via the carboxylic acid and hydrophobic interactions via trifluoromethyl .

Substituent Effects :

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic resistance, critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound increases solubility and acidity (pKa ~3–4), whereas carboxamide derivatives (e.g., ) improve oral bioavailability and enzymatic stability .
  • Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 4-methoxyphenyl in ) exhibit stronger π-π stacking interactions in protein binding compared to aliphatic substituents (e.g., cyclobutyl) .

Biological Activity: 1,2,4-triazole derivatives are associated with antinociceptive, anticancer, and plant growth regulatory activities . The trifluoromethyl group in the target compound may enhance antifungal or antiviral activity, as seen in analogous triazoles .

Physicochemical Properties :

  • The target compound’s molecular weight (~316.2 g/mol) aligns with Lipinski’s rule for drug-likeness, unlike bulkier derivatives (e.g., : 287.36 g/mol) .
  • Melting points for trifluoromethyl-containing triazoles (e.g., : 155–156°C) suggest moderate crystallinity, impacting formulation strategies .

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid (hereafter referred to as "the compound") is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₈F₃N₃O₂
Molecular Weight 271.199 g/mol
CAS Number 499771-21-0
IUPAC Name 5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound exhibits potent activity against various fungal pathogens by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a crucial component in ergosterol biosynthesis. In a comparative study, derivatives of triazoles showed enhanced antifungal efficacy with minimum inhibitory concentrations (MIC) significantly lower than standard treatments like fluconazole. For instance, compounds with similar structural motifs demonstrated MIC values as low as 0.0156 μg/mL against Candida albicans .

Antibacterial Activity

The compound's antibacterial potential has also been explored. Research indicates that triazole derivatives can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives displayed MIC values up to 16 times more potent than ampicillin against resistant strains . The presence of electron-donating groups on the phenyl ring was identified as a key factor enhancing antibacterial activity.

Anticancer Activity

Emerging studies suggest that triazole derivatives may also possess anticancer properties. The compound's structure allows for interactions with various cellular targets involved in cancer progression. In vitro tests have shown that compounds with similar triazole frameworks can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerases .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazoles is crucial for optimizing their biological activities. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved membrane permeability, which enhances bioavailability and therapeutic efficacy . Additionally, modifications at the carboxylic acid position have been shown to influence the interaction with biological targets significantly.

Case Studies

  • Antifungal Efficacy Against Candida Species : A series of synthesized triazole derivatives were tested against a panel of Candida species, revealing that compounds with trifluoromethyl substitutions exhibited superior antifungal activity compared to traditional azoles .
  • Antibacterial Activity Against MRSA : Another study focused on the antibacterial properties of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds had MIC values significantly lower than those of established antibiotics, suggesting potential for development as new antibacterial agents .

Q & A

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolves the spatial arrangement of the triazole rings and trifluoromethyl group. For example, similar triazole derivatives were analyzed using single-crystal X-ray diffraction to confirm bond angles and intermolecular interactions .
  • NMR spectroscopy : Focus on distinguishing triazole ring protons (δ 8.0–9.0 ppm) and coupling patterns. The trifluoromethyl group (CF₃) produces a distinct ¹⁹F NMR signal near δ -60 to -70 ppm.
  • IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).
    Methodological Tip : Cross-validate NMR and crystallographic data to resolve ambiguities in tautomeric forms of the triazole rings .

Advanced: How can synthetic yield be optimized for this compound, particularly when scaling reactions?

Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of triazole intermediates, as demonstrated in alkylation reactions of similar compounds .
  • Temperature control : Maintain 0–5°C during coupling steps to minimize side reactions from the reactive trifluoromethyl group.
  • Catalyst use : Employ K₂CO₃ or Cs₂CO₃ to deprotonate the triazole N-H moiety, improving nucleophilic substitution efficiency .
    Scaling Consideration : Gradual reagent addition and inline FTIR monitoring can mitigate exothermic effects in gram-scale syntheses .

Advanced: What computational strategies are recommended to model the electronic effects of the trifluoromethyl group on reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, trifluoromethyl groups in triazoles exhibit strong electron-withdrawing effects, altering charge distribution .
  • Reaction Pathway Simulation : Use quantum chemical software (e.g., Gaussian) to model transition states in substitution reactions. This approach identified steric hindrance at the 3-position of the triazole ring in related compounds .
    Validation : Compare computed activation energies with experimental kinetic data to refine models .

Basic: What are the critical steps in confirming purity post-synthesis?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to detect trace impurities (<0.1%).
  • Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry, especially given the high fluorine content.
  • Melting Point Consistency : Compare observed values with literature data (e.g., similar triazole-carboxylic acids melt at 195–214°C ).
    Note : Recrystallization from DMF/acetic acid (1:1) improves purity for X-grade samples .

Advanced: How should researchers resolve contradictions between theoretical predictions and experimental enzyme inhibition data?

Answer:

  • Dose-Response Reevaluation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific binding at high doses.
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to assess binding poses. For example, a triazole-thione derivative showed unexpected π-π stacking with aromatic residues in COX-2, despite initial DFT predictions .
  • Control Experiments : Include known inhibitors (e.g., sulfonamides) to validate assay conditions and rule off-target effects .

Advanced: How to design experiments investigating substituent effects on pharmacokinetics without altering the core structure?

Answer:

  • Isosteric Replacement : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ while retaining the triazole-carboxylic acid backbone. Similar modifications in pyrazole derivatives improved metabolic stability .
  • In Vitro ADME Profiling : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability. Track carboxylic acid ionization (pKa ~3.5) to predict absorption .
  • Structural-Activity Relationship (SAR) : Compare logP (HPLC-derived) and plasma protein binding (equilibrium dialysis) across analogs .

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